
4-Fluoro-7-(3-(trifluoromethoxy)phenyl)indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-7-(3-(trifluoromethoxy)phenyl)indole is a fluorinated indole derivative. Indoles are significant subunits in many natural products and pharmacologically active compounds. Fluorinated indole derivatives have been studied for their potential as inhibitors of HIV-1, CB2 cannabinoid receptor ligands, and factor Xa inhibitors, among other applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated indoles often involves electrophilic fluorination. For example, treatment of N-acylindole with trifluoromethyl hypofluorite in CF3Cl at -78°C can yield a mixture of fluorinated indoline derivatives. Subsequent treatment with potassium hydroxide in methanol can produce fluorinated indoles . Another method involves the use of cesium fluoroxysulfate or Selectfluor for fluorination, leading to the formation of fluorinated methoxyindolines and hydroxyindolines .
Industrial Production Methods
Industrial production methods for fluorinated indoles typically involve large-scale electrophilic fluorination reactions under controlled conditions to ensure high yields and purity. The use of advanced fluorinating agents and optimized reaction conditions is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-7-(3-(trifluoromethoxy)phenyl)indole can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various fluorinated indole derivatives with different functional groups, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-7-(3-(trifluoromethoxy)phenyl)indole has diverse scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an inhibitor of various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, such as antiviral, anticancer, and anti-inflammatory agents.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Fluoro-7-(3-(trifluoromethoxy)phenyl)indole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorinated structure enhances its binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoro-3-trifluoromethoxyindole
- 3-Fluoroindole
- 2-Methyl-3-fluoroindole
Comparison
4-Fluoro-7-(3-(trifluoromethoxy)phenyl)indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C15H9F4NO |
|---|---|
Molekulargewicht |
295.23 g/mol |
IUPAC-Name |
4-fluoro-7-[3-(trifluoromethoxy)phenyl]-1H-indole |
InChI |
InChI=1S/C15H9F4NO/c16-13-5-4-11(14-12(13)6-7-20-14)9-2-1-3-10(8-9)21-15(17,18)19/h1-8,20H |
InChI-Schlüssel |
KXTNEWAHRGJRKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=C3C(=C(C=C2)F)C=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


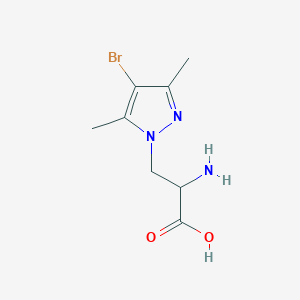


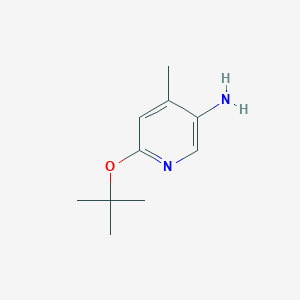
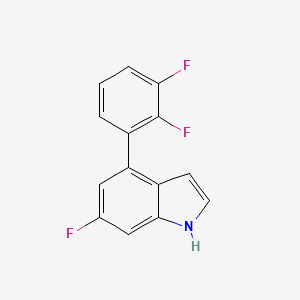
![5-Amino-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B15242062.png)

![6-bromo-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B15242072.png)

![Racemic-(3S,3aS,6aR)-tert-butyl 3-hydroxyhexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate](/img/structure/B15242093.png)

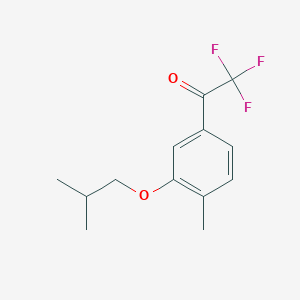
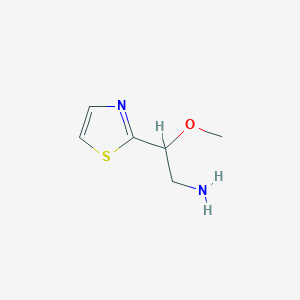
![1-[4-Hydroxy-5-methyl-2-(propan-2-YL)phenyl]propan-1-one](/img/structure/B15242131.png)
